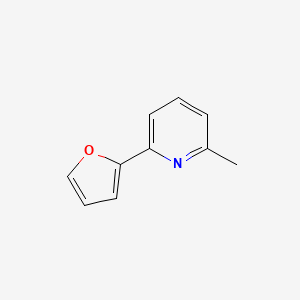
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone is an organic compound that features a bromine atom, a hydroxy group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone typically involves the bromination of 1-(4-hydroxy-1-piperidinyl)ethanone. One common method is the reaction of 1-(4-hydroxy-1-piperidinyl)ethanone with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety when handling bromine. The use of automated systems can also enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 2-bromo-1-(4-oxo-1-piperidinyl)Ethanone.
Reduction: Formation of 2-bromo-1-(4-hydroxy-1-piperidinyl)ethanol.
Applications De Recherche Scientifique
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The hydroxy group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of specific pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-1-(4-hydroxy-phenyl)ethanone: Similar structure but with a phenyl ring instead of a piperidine ring.
2-bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a hydroxy group.
2-bromo-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of a hydroxy group.
Uniqueness
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring can enhance the compound’s solubility and bioavailability, making it a valuable intermediate in drug development.
Propriétés
Formule moléculaire |
C7H12BrNO2 |
|---|---|
Poids moléculaire |
222.08 g/mol |
Nom IUPAC |
2-bromo-1-(4-hydroxypiperidin-1-yl)ethanone |
InChI |
InChI=1S/C7H12BrNO2/c8-5-7(11)9-3-1-6(10)2-4-9/h6,10H,1-5H2 |
Clé InChI |
RLSYCTYIUHFTHM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



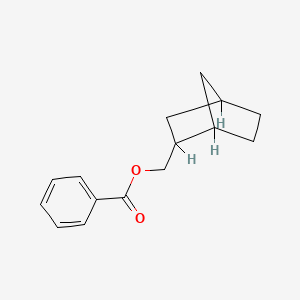
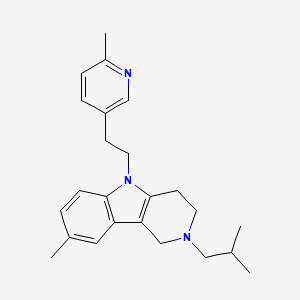
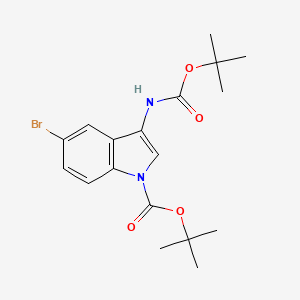
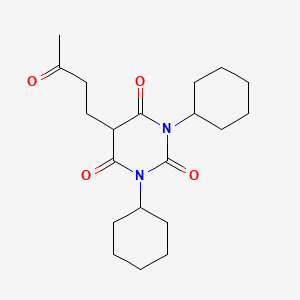
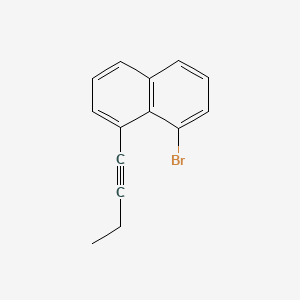

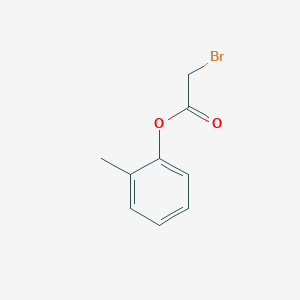

![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
![Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)

